N,N-DIPROPYL-2,6-DINITRO-PARA-TOLUIDINE
Description
Classification within Dinitroaniline Herbicides
N,N-dipropyl-2,6-dinitro-p-toluidine belongs to the dinitroaniline class of herbicides. nih.govnih.gov This class is characterized by a dinitro-substituted aniline (B41778) chemical structure and is primarily used for the pre-emergence control of annual grasses and some broadleaf weeds. nih.govnih.gov The mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation. nih.govfrontiersin.org By binding to tubulin proteins, these compounds inhibit the assembly of microtubules, which are essential components of the cytoskeleton. frontiersin.org This disruption prevents cell division (mitosis) and cell wall formation, ultimately inhibiting root and shoot growth in susceptible plants. nih.govfrontiersin.org
Other commercially significant herbicides within the dinitroaniline class include:
Pendimethalin
Ethalfluralin
Oryzalin
Butralin
Benfluralin
Prodiamine nih.govfrontiersin.org
Historical Trajectory and Evolution of Research on N,N-dipropyl-2,6-dinitro-p-toluidine
The compound was the first dinitroaniline herbicide to be commercialized, introduced in the United States in the 1960s. nih.govfrontiersin.org Its development marked a significant advancement in chemical weed control, offering effective pre-emergence options for various crops. One of its analogs, benfluralin, was developed from it in 1963. wikipedia.org
Initial research focused on its synthesis, herbicidal efficacy, and crop selectivity. frontiersin.org Over the decades, the scope of academic inquiry has expanded significantly. Research in the latter part of the 20th century and into the 21st century has increasingly focused on the compound's environmental behavior and fate. nih.govisotope.comresearchgate.net Key areas of investigation include its persistence in soil, potential for runoff and groundwater contamination, and its degradation pathways under aerobic and anaerobic conditions. nih.govresearchgate.net Concurrently, toxicological studies have become prominent, assessing its effects on non-target organisms, particularly aquatic life, due to its high toxicity to fish. nih.govisotope.com Another critical area of modern research is the evolution of weed resistance to dinitroaniline herbicides, a phenomenon that has been documented in several weed species after decades of use. nih.gov
Broad Academic Significance and Research Domains for the Compound
The academic significance of N,N-dipropyl-2,6-dinitro-p-toluidine extends across several scientific disciplines:
Weed Science and Agronomy: It remains a cornerstone compound for studying pre-emergence weed control strategies. Research in this domain investigates its efficacy against various weed species, its selectivity in different crops like cotton and soybeans, and its role in integrated weed management programs to mitigate resistance. frontiersin.orgcambridge.org
Environmental Chemistry and Toxicology: Due to its persistence and toxicity profile, the compound is a model for studying the environmental fate of agricultural chemicals. nih.govisotope.com Research focuses on its soil sorption, degradation rates, and ecotoxicological impact on aquatic ecosystems and soil microorganisms. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has classified it as a possible human carcinogen, prompting further toxicological investigation. isotope.com
Plant and Cell Biology: As a potent microtubule inhibitor, it serves as a valuable chemical tool in fundamental plant science research. frontiersin.org It is used to study the dynamics of the plant cytoskeleton, the process of mitosis, and the mechanisms of cell growth and elongation. researchgate.net
Medicinal and Synthetic Chemistry: Although less common, derivatives of dinitroanilines have been synthesized and evaluated for therapeutic properties, such as for the treatment of certain parasitic infections like cryptosporidiosis. nih.gov
Comparative Analysis with Related Dinitroaniline Analogs in Research
Academic research often involves comparing N,N-dipropyl-2,6-dinitro-p-toluidine (Trifluralin) with other dinitroaniline herbicides to understand structure-activity relationships, environmental behavior, and herbicidal spectrum. These comparative studies are crucial for selecting the appropriate herbicide for specific agricultural contexts and for understanding the broader characteristics of the chemical class.
| Property | N,N-dipropyl-2,6-dinitro-p-toluidine (Trifluralin) | Pendimethalin | Oryzalin | Profluralin (B1679168) | Benfluralin |
| Chemical Distinction | N,N-dipropyl groups on the amine. | N-(1-ethylpropyl) group on the amine. | Sulfanilamide group at the 4-position. | N-(cyclopropylmethyl)-N-propyl groups on the amine. | N-butyl-N-ethyl groups on the amine. |
| Water Solubility | Low (0.22 mg/L at 20°C). nih.gov | Low (0.33 mg/L at 20°C). nih.gov | Generally low. | Very low (0.1 ppm). wikipedia.org | Low (1 mg/L). wikipedia.org |
| Volatility | High (Vapor Pressure: 9500 kPa at 25°C). nih.gov | Moderate (Vapor Pressure: 1940 kPa at 25°C). nih.gov | Low. | Moderate (Vapor Pressure: 8.4 mPa). wikipedia.org | High volatility. wikipedia.org |
| Research Findings | High vapor toxicity to Japanese millet. cambridge.org More effective than nitralin (B166426) for rhizome johnsongrass control. cambridge.org | Generally less injurious to cotton lateral root production than other dinitroanilines. cambridge.org | No vapor toxicity to Japanese millet shoots in comparative studies. cambridge.org | Rose out of trifluralin (B1683247) but has largely fallen out of use. wikipedia.org | Similar mechanism of action to trifluralin. wikipedia.org |
Detailed studies have compared the phytotoxicity of various dinitroanilines. For instance, in greenhouse studies, the reduction of cotton taproot length was observed to follow the order: trifluralin < profluralin < dinitramine. cambridge.org Such research highlights the subtle but significant differences in biological activity that arise from minor modifications to the core dinitroaniline structure.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of N,n Dipropyl 2,6 Dinitro Para Toluidine
Elucidation of Microtubule Interaction and Disruption
The primary mode of action for N,N-DIPROPYL-2,6-DINITRO-PARA-TOLUIDINE and other dinitroanilines is the interference with microtubule structures, which are critical components of the cellular skeleton.
Binding Characteristics with Tubulin Proteins (Alpha-Tubulin, Beta-Tubulin)
Research indicates that dinitroanilines, including the N,N-dipropyl-2,6-dinitro-p-toluidine variant known as trifluralin (B1683247), selectively bind to tubulin, the protein subunit that polymerizes to form microtubules. researchgate.net This binding is specific to plant and protozoan tubulin, with a notable lack of affinity for tubulin from vertebrates or fungi.
Computational modeling and genetic studies have pinpointed the binding site to the α-tubulin subunit. Specifically, dinitroanilines are thought to bind beneath the H1-S2 (N) loop of α-tubulin. This interaction is stabilized by the presence of specific amino acid residues. The binding affinity of these compounds for their target tubulin is significant, leading to a potent disruptive effect. The selective toxicity of dinitroanilines is attributed to differences in the amino acid sequences of tubulin across different kingdoms of life.
Impairment of Microtubule Polymerization Dynamics
The binding of this compound to tubulin dimers directly inhibits their ability to polymerize into microtubules. researchgate.net This interference disrupts the dynamic instability of microtubules, a process of continuous growth and shrinkage that is essential for their function. The compound effectively prevents the addition of new tubulin subunits to the growing microtubule chain, leading to a net depolymerization or a complete failure of microtubule formation.
This disruption affects all microtubule arrays within the plant cell, including cortical microtubules involved in cell wall formation and the mitotic spindle apparatus. The consequence is a rapid disappearance of these crucial structures following exposure to the compound.
Consequences for Mitotic Spindle Formation and Function
The most dramatic and well-documented consequence of dinitroaniline treatment is the disruption of the mitotic spindle. researchgate.net The mitotic spindle, a complex assembly of microtubules, is responsible for the accurate segregation of chromosomes during cell division (mitosis).
By preventing microtubule polymerization, this compound inhibits the formation of a functional mitotic spindle. researchgate.netresearchgate.net This leads to a characteristic "C-mitotic" effect, where chromosomes condense but are unable to align at the metaphase plate and subsequently fail to separate. The chromosomes remain scattered within the cytoplasm, leading to an arrest of the cell cycle at the metaphase stage.
Impact on Plant Cell Division and Development
Inhibition of Meristematic Cell Proliferation
Meristematic tissues, found at the tips of roots and shoots, are regions of active cell division responsible for plant growth. The potent antimitotic activity of this compound directly targets these proliferative zones. researchgate.net By halting cell division, the compound effectively stops the production of new cells, leading to a cessation of root and shoot elongation. researchgate.net A universally recognized morphological effect is the swelling of the root tip, a direct result of the disruption of the mitotic process in this region.
Induction of Cell Cycle Arrest in Plant Tissues
As a direct consequence of the mitotic spindle disruption, cells treated with this compound are arrested in the G2/M phase of the cell cycle. This arrest is characterized by an accumulation of cells in a metaphase-like state, unable to proceed to anaphase and complete cell division. This blockage of the cell cycle can lead to the formation of polyploid cells, where the DNA has replicated but the cell itself has failed to divide. Ultimately, this sustained cell cycle arrest can trigger programmed cell death, or apoptosis, contributing to the herbicidal effect.
| Mechanism | Specific Effect | Consequence |
| Microtubule Interaction | Binds to α-tubulin. | Prevents tubulin polymerization. researchgate.net |
| Mitotic Spindle Disruption | Inhibits mitotic spindle formation. researchgate.netresearchgate.net | Arrests cell division at metaphase. |
| Cellular Impact | Inhibits meristematic cell proliferation. researchgate.net | Halts plant growth. |
| Cell Cycle | Induces cell cycle arrest in G2/M phase. | Leads to polyploidy and potential cell death. |
Effects on Chromosome Segregation and Doubling
This compound, commonly known as trifluralin, exerts a profound and specific effect on the mitotic processes within plant cells, fundamentally disrupting chromosome segregation and leading to instances of chromosome doubling. The primary molecular target of this dinitroaniline compound is the protein tubulin. wikipedia.org Trifluralin binds to unpolymerized tubulin heterodimers, creating a dysfunctional complex. cornell.edu When this complex is incorporated into a growing microtubule, it blocks further polymerization, effectively halting the assembly of these critical cytoskeletal structures. cornell.edu This disruption also leads to the depolymerization or breakdown of existing microtubules. wikipedia.org
Microtubules are essential components of the spindle apparatus, the cellular machinery responsible for orchestrating the precise alignment and separation of chromosomes during mitosis. The trifluralin-induced absence or dysfunction of these spindle microtubules leads to a cascade of cytological abnormalities. oup.com While the prophase stage of mitosis may proceed normally, the cell cycle is arrested at metaphase because the chromosomes cannot align along the equatorial plate due to the lack of a functional spindle. oup.com
This metaphase block results in several observable chromosomal and nuclear aberrations. wikipedia.org Centrifugation of treated root tips has demonstrated that the chromosomes of these arrested metaphases are easily displaced, confirming the disruption of the spindle apparatus. eurekaag.com.au Over time, this failure of segregation can lead to the formation of cells with a doubled set of chromosomes (polyploidy), as the nuclear envelope may reform around the unsegregated chromosomes. oup.com Other observed effects include the appearance of scattered chromosome pairs (c-pairs), the formation of small, secondary nuclei (micronuclei), and irregularly shaped (amoeboid) nuclei. eurekaag.com.au
The capacity of this compound to interfere with chromosome segregation has been leveraged in biotechnological applications, specifically for inducing chromosome doubling in plant breeding programs. Research on wheat (Triticum aestivum) anther cultures has shown that treatment with trifluralin can significantly increase the frequency of producing doubled haploid (DH) plants, which are invaluable for accelerating the development of new crop varieties. nih.gov
| Treatment Group | Chromosome Doubling Frequency (%) |
|---|---|
| Control | 38% |
| 1 µM Trifluralin (48h) | 51% |
| 3 µM Trifluralin (48h) | 53% |
Data adapted from a study on Tammarin Rock wheat variety. nih.gov
Physiological Manifestations in Plants
The disruption of cell division at the cellular level translates into distinct and severe physiological effects on the whole plant, particularly impacting the development of its foundational structures.
Alterations in Root System Architecture and Development
The most prominent and primary physiological effect of this compound is the severe inhibition of root growth. wikipedia.orgtaylorandfrancis.com The compound is readily absorbed by young, developing roots, and because it is not significantly translocated, its effects are concentrated in these subterranean tissues. cornell.edu The inhibition of mitosis in the root tip meristems prevents the cell division necessary for elongation. eurekaag.com.au
This leads to a characteristic and dramatic alteration of the root system architecture. Key symptoms include:
Inhibition of Primary Root Elongation: The primary root ceases to extend through the soil. oup.com
Root Tip Swelling: The most visually distinct symptom is a pronounced swelling or club-like appearance at the terminal end of the root. cornell.eduoup.com Histological examination of this swollen tissue reveals that the cells are often excessively large and have not undergone proper polar elongation. oup.com
Inhibition of Lateral Roots: The formation of secondary or lateral roots is severely inhibited or completely prevented, resulting in a root system devoid of fine, branching structures. cornell.edu This lack of lateral roots drastically reduces the plant's ability to explore the soil for water and nutrients.
| Root Parameter | Observed Effect | Underlying Cause |
|---|---|---|
| Primary Root Elongation | Severely inhibited | Arrest of mitosis in apical meristem eurekaag.com.au |
| Root Tip Morphology | Pronounced swelling, "club root" | Failure of cell division and elongation cornell.eduoup.com |
| Lateral/Secondary Roots | Formation is inhibited or absent | Disruption of pericycle cell division cornell.edu |
| Root Hairs | Absence noted in affected roots | General disruption of cell differentiation |
Modifications of Shoot and Hypocotyl Growth
While the primary site of action is the root system, this compound also affects shoot development. The compound can be absorbed by the emerging shoot as it passes through the treated soil layer; this occurs via the coleoptile in grasses and the hypocotyl (the stem of a germinating seedling) in broadleaf plants. cornell.edunih.gov However, uptake by the shoot is generally less efficient than uptake by the roots. eurekaag.com.au
Inhibition of shoot growth is often considered a secondary effect, largely stemming from the compromised root system's inability to provide adequate water and nutrients. cornell.edu However, direct effects on the shoot tissues also occur. A typical symptom in susceptible seedlings is a swelling of the hypocotyl or stem base. nih.gov Weeds that manage to emerge from the soil are often stunted and may only possess one or two leaves before growth ceases. cornell.edu
Distinct Responses Across Monocotyledonous and Dicotyledonous Species
There is a notable difference in the sensitivity of monocotyledonous (monocot) and dicotyledonous (dicot) plants to this compound. Generally, many grass species (monocots) are more susceptible to the compound than many broadleaf species (dicots). nih.gov This differential sensitivity forms the basis of its selective use in agriculture, for example, to control weedy grasses in dicot crops like cotton or soybeans. nih.govfrontiersin.org
The basis for this selectivity is partly anatomical. The primary site of uptake in germinating monocot grasses is the coleoptile, a protective sheath covering the emerging shoot. In dicots, the hypocotyl is a primary site of absorption. cornell.edu Furthermore, the fundamental differences in root architecture—the fibrous root system of monocots versus the taproot system of dicots—may influence the interaction with the soil-applied compound. nih.gov While translocation of the compound is limited in both groups, the inherent differences in physiology and anatomy contribute to the varied responses. nih.govfrontiersin.org
| Characteristic | Monocotyledonous Plants (e.g., Grasses) | Dicotyledonous Plants (e.g., Cotton, Soybean) |
|---|---|---|
| General Sensitivity | Often more sensitive nih.gov | Often more tolerant nih.gov |
| Primary Site of Shoot Uptake | Coleoptile cornell.edu | Hypocotyl cornell.edu |
| Root System Type | Fibrous root system nih.gov | Taproot system nih.gov |
| Typical Symptoms | Inhibited emergence, swollen coleoptile, severe root pruning | Swollen hypocotyl, stunting, inhibited lateral root growth cornell.edunih.gov |
Environmental Fate and Behavior of N,n Dipropyl 2,6 Dinitro Para Toluidine
Degradation Pathways and Kinetics in Environmental Compartments
The breakdown of N,N-dipropyl-2,6-dinitro-para-toluidine in the environment occurs through complex pathways, primarily driven by microbial activity and photochemical reactions. acs.orgnih.gov These processes can lead to a variety of degradation products rather than complete mineralization. acs.org
Microbial Biodegradation Processes
Microbial degradation is a key factor in the breakdown of this compound, particularly in soil environments deeper than 0.2 meters. researchgate.net Both bacteria and fungi have been identified as capable of transforming this compound, often through cometabolism, where the organism degrades the herbicide without using it as a primary source of carbon or energy. noaa.govacs.orgnih.gov
Bacteria employ several mechanisms to degrade this compound, with nitroreduction and N-dealkylation being the two primary and crucial processes under aerobic conditions. nih.govnih.govacs.org In nitroreduction, one or both of the nitro groups (-NO2) on the aromatic ring are reduced to amino groups (-NH2). N-dealkylation involves the removal of one or both of the propyl groups from the amino nitrogen.
Pure cultures of various bacteria have demonstrated the ability to partially degrade the molecule through these pathways. noaa.govnih.govacs.org For example, a strain identified as Bacillus sp. TF-1, isolated from paddy soil, can utilize the herbicide as a carbon and energy source, eliminating 86.7% of a 100 mg/L concentration within 6 hours and 99.7% within 48 hours. nih.gov Its degradation pathway involves initial mono-nitroreduction, followed by further nitroreduction, trifluoromethyl oxidation, and N-dealkylation. nih.gov Other studies have identified strains of Alcaligenes sp. and Moraxella sp. capable of significant degradation. jst.go.jp
Research has shown varying degradation efficiencies among different bacterial species. A study comparing several isolates from a soil with a long history of herbicide application found significant degradation activity. researchgate.netoup.comnih.gov
Table 1: Bacterial Degradation of this compound (50 mg/L) after 30 days
| Bacterial Species | Degradation Percentage (%) |
|---|---|
| Klebsiella sp. | 24.6 |
| Herbaspirillum sp. | 16.4 |
| Bacillus sp. (strain 2) | 25.0 |
| Bacillus sp. (strain 3) | 16.0 |
| Brevundimonas diminuta | 26.0 |
| Unidentified Isolate 9 | 21.0 |
Data sourced from Bellinaso et al., 2003. oup.comnih.govoup.com
Fungi also play a significant role in the biodegradation of this compound. nih.govnih.gov Studies have shown that certain fungal isolates can effectively break down the herbicide. For instance, Aspergillus carneus, Fusarium oxysporum, and Trichoderma viride demonstrated a strong ability to degrade a 200 mg/L concentration over 10 days, with Trichoderma viride achieving the highest degradation rate of 97%. nih.gov
The microbial degradation of this compound results in the formation of various intermediate metabolites. The identification of these compounds is crucial for understanding the complete degradation pathway. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in characterizing these metabolites. jst.go.jp
Studies involving bacterial cultures have identified several key degradation products. nih.govjst.go.jp For instance, the degradation by Bacillus sp. TF-1 was found to proceed through nitroreduction, trifluoromethyl oxidation, and N-dealkylation, leading to specific metabolites. nih.gov A study using Alcaligenes sp. and Moraxella sp. identified six distinct metabolites. jst.go.jp
Table 2: Identified Microbial Metabolites of this compound
| Metabolite Name | Degradation Pathway |
|---|---|
| α,α,α-trifluoro-5-nitro-N⁴,N⁴-dipropyltoluene-3,4-diamine | Nitroreduction |
| α,α,α-trifluoro-N⁴,N⁴-dipropyltoluene-3,4,5-triamine | Nitroreduction |
| α,α,α-trifluoro-5-nitro-N⁴-propyltoluene-3,4-diamine | Nitroreduction, N-dealkylation |
| 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-benzimidazole | Cyclization |
| 7-amino-2-ethyl-1-propyl-5-(trifluoromethyl)-benzimidazole | Cyclization, Nitroreduction |
| 3,5-dinitro-4-(propylamino)-benzoic acid | N-dealkylation, Oxidation |
Data sourced from a study on degradation by Alcaligenes sp. and Moraxella sp. jst.go.jp
The formation of these products confirms that the primary microbial attack points are the nitro and N-propyl groups of the parent molecule. nih.govjst.go.jp
Mixed microbial communities, such as those found in soil and sewage, often exhibit a greater capacity for degrading xenobiotic compounds like this compound compared to single-species cultures. wikipedia.org These complex communities can work synergistically, where the metabolic products of one group of microorganisms can be further broken down by another.
Degradation is significantly enhanced under anaerobic conditions, particularly when facilitated by mixed microbial consortia. wikipedia.orgacs.org In one study, a 49% reduction in the herbicide level was observed over 88 days under aerobic conditions, whereas discontinuous anaerobic conditions led to a 91% reduction and the formation of seven metabolites. wikipedia.org The process is often one of cometabolism, where the degradation occurs via enzymes involved in other metabolic processes. wikipedia.org Furthermore, the transformation of the herbicide has been linked to reduced soil minerals, which are themselves reduced by microorganisms using them as electron acceptors in oxygen-depleted environments. wikipedia.orgacs.org
Photochemical Transformation
Photochemical degradation, or photolysis, is a major abiotic pathway for the transformation of this compound, especially when it is present on the soil surface or in aquatic environments. acs.orgresearchgate.netnih.gov The compound is readily degraded by sunlight, with half-lives ranging from minutes to several months, depending on the medium and conditions. nih.govmedchemexpress.com
The photochemical process yields a complex array of products through mechanisms such as N-dealkylation, nitro-group reduction, and cyclization. acs.orgrsc.org The time evolution of this degradation and the formation of major photoproducts have been studied in various solvents. rsc.orgresearchgate.net Key photoproducts include N-n-propyl-2,6-dinitro-4-trifluoromethylaniline, 2-ethyl-7-nitro-5-trifluoromethyl-1H-benzimidazole 3-oxide, and 2,6-dinitro-4-trifluoromethylaniline. rsc.orgresearchgate.net
The rate and pathway of photodegradation are influenced by the surrounding environment. For example, the preference for N-dealkylation versus cyclization can depend on the solvent used. rsc.org The presence of dissolved oxygen tends to accelerate the photodegradation, particularly the dealkylation pathway. rsc.org In natural waters, dissolved organic matter can retard the photolytic process, whereas in soil, the degradation rate is accelerated as the organic matter content increases. researchgate.net The gas-phase atmospheric degradation of the compound has also been studied, revealing that photolysis and reaction with hydroxyl radicals contribute to its atmospheric fate. nih.gov
Influence of Solar and Ultraviolet Radiation
This compound is susceptible to degradation by sunlight. nih.gov The compound readily absorbs light at wavelengths greater than 290 nm, which is consistent with the spectrum of natural sunlight reaching the Earth's surface. researchgate.net This absorption of light energy can lead to the excitation of the molecule, initiating photochemical reactions. cambridge.orgnih.gov The rate of photodecomposition is influenced by the intensity and duration of light exposure. For instance, exposure of trifluralin (B1683247) on a glass surface to sunlight for four to six hours resulted in a notable decrease in its plant growth inhibitory activity, indicating significant degradation. cambridge.org When applied to soil surfaces, photodegradation still occurs, although at a reduced rate compared to inert surfaces. cambridge.org
The presence of photosensitizers in the environment can also influence the rate of photodegradation. Substances such as humic acids, which are naturally present in soil and water, can absorb light and transfer the energy to the trifluralin molecule, thereby accelerating its breakdown. nih.gov The photolysis rate of trifluralin under solar radiation has been measured to be significant, with a reported lifetime of approximately 15 minutes at ground level in the gas phase. researchgate.netnih.gov In aqueous solutions, trifluralin exposed to natural sunlight can produce a multitude of degradation products in a short period, with as many as 25 different products identified in less than three hours. epa.gov
Mechanisms of Photolytic Reactions (e.g., Dealkylation, Nitro Reduction, Cyclization)
The photochemical degradation of this compound proceeds through several reaction pathways. The primary mechanisms identified include dealkylation, nitro reduction, and cyclization.
Dealkylation: This is a major pathway in the photolysis of trifluralin. researchgate.net The process involves the stepwise removal of the N-propyl groups from the amino nitrogen. This reaction is often initiated by the abstraction of a hydrogen atom from the alkyl chain, leading to the formation of unstable intermediates that subsequently break down, releasing the alkyl group. epa.govresearchgate.net Both mono- and di-dealkylated products have been identified as significant photodegradation products. epa.gov
Cyclization: Under certain conditions, particularly in aqueous solutions, intramolecular cyclization can occur. This process leads to the formation of benzimidazole (B57391) derivatives. epa.gov For example, under basic conditions, 2-ethyl-7-nitro-5-trifluoromethyl benzimidazole has been identified as a principal photoproduct. epa.gov This cyclization involves the interaction between one of the N-propyl groups and a nitro group.
These photolytic reactions can occur concurrently, leading to a complex mixture of degradation products in the environment. The specific pathway that predominates can depend on environmental conditions such as the presence of oxygen, pH, and the medium in which the photolysis occurs. epa.govresearchgate.net
Identification of Photodegradation Products
A variety of photodegradation products of this compound have been identified through laboratory and field studies. These products are the result of the photolytic reactions described above. While many minor degradation products have been observed, some of the major and consistently identified compounds include:
Mono- and di-dealkylated derivatives: These are products where one or both of the N-propyl groups have been removed. epa.gov
Benzimidazole derivatives: These cyclic compounds are formed through intramolecular reactions. A key example is 2-ethyl-7-nitro-5-trifluoromethyl benzimidazole. epa.gov
Amino-substituted derivatives: These are formed through the reduction of the nitro groups. An example is 2-amino-6-nitro-α,α,α-trifluorotoluene. epa.gov
α,α,α-Trifluorotoluene-3,4,5-triamine: This compound has been identified as a key degradation product involved in the formation of soil-bound residues. nih.gov
The following table summarizes some of the identified photodegradation products:
| Photodegradation Product Category | Specific Examples | Reference |
| Dealkylated Products | Mono- and di-dealkylated trifluralin | epa.gov |
| Cyclization Products | 2-ethyl-7-nitro-5-trifluoromethyl benzimidazole | epa.gov |
| Nitro-Reduced Products | 2-amino-6-nitro-α,α,α-trifluorotoluene | epa.gov |
| Further Degradation Products | α,α,α-trifluorotoluene-3,4,5-triamine | nih.gov |
It is important to note that the accumulation of these breakdown products in the environment is generally low, suggesting that they are also subject to further degradation. nih.gov
Abiotic Degradation Pathways (e.g., Hydrolysis, Thermal Decomposition)
Beyond photodegradation, other abiotic processes can contribute to the transformation of this compound in the environment. However, the significance of these pathways varies.
Hydrolysis: this compound is considered to be resistant to hydrolysis under typical environmental pH conditions. nih.gov Hydrolysis is not a major degradation pathway for this compound.
Thermal Decomposition: While specific data on the thermal decomposition of this compound in the environment is limited in the provided search results, it is known that temperature can influence its persistence. researchgate.net Increased temperatures can lead to increased rates of dissipation from soil, which may be a combination of enhanced volatilization and accelerated degradation processes, both biotic and abiotic. researchgate.netresearchgate.net
Persistence and Environmental Half-Life Dynamics in Different Soil Types
The persistence of this compound in the soil environment is highly variable and is influenced by a combination of factors including soil type, organic matter content, moisture, temperature, and microbial activity. nih.govfrontiersin.org Its half-life (the time it takes for 50% of the initial amount to dissipate) can range from a few weeks to over a year.
Under field conditions, the half-life of trifluralin is often reported to be in the range of 45 to 60 days, but can extend to 6 to 8 months. apparentag.com.au In a study on silty loam soil under greenhouse conditions, the half-life was observed to be between 15 and 23 days. frontiersin.org Another study reported a half-life of 2 to 4 months in a sandy loam soil. nih.gov In a medium loam soil, approximately 20-32% of the applied trifluralin remained after 120 days. nih.gov
The following table presents a range of reported half-lives for this compound in various soil types and conditions.
| Soil Type | Condition | Half-Life (t½) | Reference |
| Silty Loam | Greenhouse | 15-23 days | frontiersin.org |
| Sandy Loam | Field | 2-4 months | nih.gov |
| Medium Loam | Field | > 120 days for 68-80% degradation | nih.gov |
| General Field Conditions | Field | 45-60 days to 6-8 months | apparentag.com.au |
| Flooded Soil | Laboratory (76°F) | ~10 days | epa.gov |
| Moist Soil | Laboratory | > 40 days | epa.gov |
| Clay Loam | Low Temperature (10°C) | Up to 951 days (predicted) | csu.edu.au |
The persistence is significantly affected by the depth of incorporation into the soil, with surface applications leading to more rapid loss due to volatilization and photodegradation. nih.gov
Sorption and Transport Phenomena in Soil Systems
The movement and bioavailability of this compound in the environment are largely governed by its interaction with soil particles through sorption processes.
Adsorption Mechanisms and Influencing Factors
This compound is strongly adsorbed to soil components, which significantly limits its mobility. nih.govapparentag.com.au This strong binding is a key factor in its environmental fate, reducing its potential for leaching into groundwater. nih.gov
Adsorption Mechanisms: The primary mechanism of adsorption is thought to be hydrophobic partitioning, where the nonpolar trifluralin molecule preferentially associates with the organic matter fraction of the soil. nih.gov The sorption isotherms for trifluralin in various soils have been shown to be essentially linear, and the extent of sorption decreases with increasing soil depth, corresponding to lower organic matter content. researchgate.net
Influencing Factors: Several soil properties influence the extent of trifluralin adsorption:
Soil Organic Matter: This is the most critical factor. Soils with higher organic matter content exhibit significantly higher adsorption of trifluralin. nih.govnih.gov
Clay Content: Clay minerals also contribute to the adsorption of trifluralin, although generally to a lesser extent than organic matter. cdnsciencepub.com
Soil pH: The influence of pH on trifluralin sorption is generally considered to be minor as it is a non-ionic compound. nih.gov
Temperature: Adsorption is an exothermic process, so an increase in temperature is likely to reduce the adsorption of trifluralin to soil. csu.edu.au
The strong adsorption is reflected in its high soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which are reported to be in the range of 4,000 to 13,000. nih.gov These high Koc values indicate a strong tendency for the compound to be associated with soil solids rather than dissolved in the soil water. Due to this strong sorption, trifluralin is considered to be relatively immobile in most soil types. nih.govnih.gov
Volatilization from Soil Surfaces
Volatilization, the process of a substance evaporating from a surface, is a significant pathway for the dissipation of N,N-dipropyl-2,6-dinitro-p-toluidine from soil, particularly when it is not incorporated into the soil. eurekaag.com.au Its relatively high vapor pressure contributes to considerable losses from the soil surface, with studies reporting that up to 90% can be lost within a few days under certain conditions. rivm.nl
Several environmental factors influence the rate of volatilization:
Soil Moisture: The presence of water enhances volatilization. rivm.nl As water evaporates from the soil surface, it can carry herbicide molecules with it, a process sometimes referred to as the "wick effect." Losses are dramatically reduced when the soil surface becomes dry. rivm.nl
Temperature: Higher temperatures increase the vapor pressure of the compound, leading to a higher rate of volatilization. rivm.nl
Air Humidity and Wind Speed: Increased air movement (wind) across the soil surface can hasten volatilization. rivm.nl High relative humidity can also lead to greater volatile losses. For example, one study measured a 96% loss over 24 hours at 78% relative humidity, compared to 64-66% loss at lower humidity levels. rivm.nl
Field studies have quantified the volatile flux of N,N-dipropyl-2,6-dinitro-p-toluidine. In one experiment, it exhibited the highest volatile loss among six pesticides tested, with 14.1% of the applied amount lost over 20 days from a freshly tilled soil. acs.orgnih.govresearchgate.net The majority of these losses typically occur within the first few days after application. acs.orgnih.gov Because of these significant potential losses, the compound is usually incorporated into the soil mechanically or by irrigation to minimize volatilization and ensure its efficacy. msuextension.org
Table 2: Volatilization of N,N-dipropyl-2,6-dinitro-p-toluidine Under Different Conditions
Leaching Potential and Mobility in Soil Profiles
The mobility of N,N-dipropyl-2,6-dinitro-p-toluidine in soil is exceptionally low, and it is generally considered to have a negligible leaching potential. msuextension.orgepa.gov This immobility is a direct consequence of its strong sorption to soil organic matter and clay particles, as well as its low water solubility. msuextension.org The strong binding ensures that the compound remains in the upper layers of the soil where it is applied. researchgate.net
Studies have consistently classified it as an immobile pesticide. epa.gov Even under conditions of heavy rainfall or irrigation, very little downward movement is observed. epa.gov One laboratory study showed that even with the equivalent of 10 inches of water, the compound leached only 2-4 inches in a sandy soil, which has a lower sorption capacity than finer-textured soils. epa.gov Field studies confirm these findings, showing that the herbicide tends to remain within the zone of incorporation. tandfonline.com Modeling studies that simulate its movement under various soil and irrigation conditions also conclude that the compound has a low potential for movement, tending to be retained close to the point of application. researchgate.net This strong sorption and resulting immobility mean there is a low risk of this compound leaching into groundwater. researchgate.net
Diffusion Characteristics in Various Soil Conditions
Diffusion is the movement of a chemical through soil driven by a concentration gradient, occurring in both the vapor and solution phases. For N,N-dipropyl-2,6-dinitro-p-toluidine, diffusion is a key mechanism of short-distance movement in the soil, which is important for its distribution between application bands. asabe.org
The diffusion process is influenced by several soil conditions:
Soil Moisture: Diffusion is low in very dry soils. It increases with moisture content up to an optimal level (around 8-15% w/w) and then decreases as soil pores become saturated with water, which impedes vapor movement. epa.gov
Soil Bulk Density: Vapor diffusion, a major component of total diffusion, is significantly affected by soil compaction. cambridge.orgcambridge.org Vapor diffusion decreases by approximately 50% for every 10% decrease in air-filled porosity. cambridge.orgcambridge.org At bulk densities below 1.2 g/cm³, vapor diffusion is the dominant transport mechanism. In more compacted soils (bulk densities between 1.2 and 1.4 g/cm³), the contributions of vapor and solution diffusion become similar. cambridge.orgcambridge.org
Temperature: An increase in temperature generally increases the rate of diffusion, although this can be counteracted if the temperature increase also leads to soil drying. epa.gov
The movement of N,N-dipropyl-2,6-dinitro-p-toluidine by diffusion is typically on the scale of millimeters to a few centimeters. eurekaag.com.auasabe.org Computer simulations have been used to model this movement to optimize application techniques, showing that with bands spaced 2 cm apart, the compound can diffuse throughout the target soil layer within about 8 days. asabe.org
Table 3: Factors Influencing the Diffusion of N,N-dipropyl-2,6-dinitro-p-toluidine in Soil
Ecological Interactions and Ecotoxicological Research Excluding Direct Human/animal Toxicity
Interactions with Soil Microorganisms and Ecosystem Processes
Once incorporated into the soil to prevent volatilization and photodegradation, trifluralin (B1683247) begins to interact with the soil biota. cornell.eduepa.gov Its long half-life in soil means these interactions can be prolonged. frontiersin.orgresearchgate.net
Impact on Soil Microbial Community Structure and Function
Trifluralin has been shown to alter the composition and function of soil microbial communities. frontiersin.orgresearchgate.net Studies indicate that its effects on bacteria and fungi can differ significantly. While bacterial abundance has been observed to increase by 1.12 to 5.56 times in the presence of trifluralin, bacterial diversity tends to decrease. researchgate.netnih.gov Conversely, fungal abundance is often inhibited, though observable effects on fungal diversity and community structure are not always present. researchgate.netnih.gov
Research has identified shifts in the dominant bacterial species following trifluralin application, with Sphingomonas and Xanthomonadaceae becoming predominant in the initial weeks. researchgate.net Functional analysis of the microbial community has revealed that trifluralin exposure can decrease bacterial chemoheterotrophy and sulfur oxidation. frontiersin.orgresearchgate.net However, the capacity for hydrocarbon degradation was found to increase significantly. frontiersin.orgresearchgate.net Other impacted soil functions include amino acid metabolism and transmembrane transport, which were observed to decrease, while nitrogen metabolism and ribosome translation increased. frontiersin.orgresearchgate.net
Table 1: Effects of N,N-DIPROPYL-2,6-DINITRO-PARA-TOLUIDINE on Soil Microbial Functions This table is interactive. Click on the headers to sort.
| Microbial Function | Observed Impact | Source(s) |
| Bacterial Abundance | Increased (1.12-5.56 times) | nih.gov, researchgate.net |
| Bacterial Diversity | Decreased | nih.gov, researchgate.net |
| Fungal Abundance | Inhibited | nih.gov, researchgate.net |
| Fungal Diversity | No significant observable effect | nih.gov, researchgate.net |
| Chemoheterotrophy | Decreased | frontiersin.org, researchgate.net |
| Sulfur Oxidation | Decreased | frontiersin.org, researchgate.net |
| Hydrocarbon Degradation | Increased | frontiersin.org, researchgate.net |
| Amino Acid Metabolism | Decreased | frontiersin.org, researchgate.net |
| Nitrogen Metabolism | Increased | frontiersin.org, researchgate.net |
Influence on Nitrogen Cycling and Other Biogeochemical Processes (indirectly inferred)
The compound's impact on microbial communities extends to critical biogeochemical processes, most notably the nitrogen cycle. researchgate.netnih.gov Studies have demonstrated that trifluralin significantly affects microorganisms involved in nitrogen transformations. researchgate.netnih.gov The abundance of ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) was found to decrease substantially in trifluralin-treated soils, leading to an associated inhibition of the nitrate (B79036) (NO₃⁻-N) concentration. researchgate.netnih.gov
The effect on nitrogen-fixing bacteria appears to be more complex. Their populations were observed to initially increase, then decrease, before recovering. researchgate.net This fluctuation was positively correlated with the concentration of ammonium (B1175870) (NH₄⁺-N) in the soil. researchgate.net These findings indicate that trifluralin can alter the structure of functional microbial groups that are essential for nitrogen processing in the soil. nih.gov
Table 2: Impact of this compound on Nitrogen Cycling Microorganisms This table is interactive. Click on the headers to sort.
| Microbial Group | Range of Impact (% decrease) | Source(s) |
| Ammonia-Oxidizing Bacteria (AOB) | 25.51% - 92.63% | nih.gov, researchgate.net |
| Ammonia-Oxidizing Archaea (AOA) | 17.12% - 85.21% | nih.gov, researchgate.net |
Plant Uptake and Translocation Studies
Trifluralin's herbicidal action relies on its absorption by germinating weeds, where it inhibits cell division at the root tip. wikipedia.orgeurekaag.com.aunih.gov Understanding the specifics of its uptake and movement within the plant is crucial to its profile.
Absorption Sites in Seedlings (Root, Shoot, Hypocotyl)
This compound is readily absorbed by emerging seedlings, with the primary sites of uptake being the roots and shoots. cornell.edu4farmers.com.auumn.edu The specific absorption site often varies between different types of plants. In grass species, the emerging shoot, particularly the coleoptilar node, is a key site of absorption. cornell.eduumn.educambridge.org For broadleaf species, the compound is effectively taken up by both the roots and the hypocotyl hook (the arched portion of the stem in a germinating seedling). cornell.eduumn.educambridge.org Research using radiolabeled trifluralin confirmed that maximum uptake occurred through the coleoptilar node in sorghum and the hypocotyl hook in cucumber. cambridge.org While both roots and shoots absorb the compound, studies suggest that root absorption is significantly more effective at inhibiting weed growth. eurekaag.com.au
Extent of Translocation within Plant Tissues
Following absorption, there is minimal to no significant translocation of this compound within the plant. cornell.eduwikipedia.org4farmers.com.au The compound tends to remain in the roots or near the site of uptake, where it exerts its primary effect of inhibiting root and shoot development. cornell.eduwikipedia.orgumn.edu This lack of mobility is a key characteristic of the dinitroaniline herbicide family. wikipedia.org One microradioautographic study using cotton and soybean seedlings found that radioactivity from labeled trifluralin was primarily retained on the root surfaces, bound to the epidermis. cambridge.org While little movement out of soybean roots was observed, the same study noted limited translocation into the leaves of cotton, seemingly through the xylem. cambridge.org
Residue Accumulation Patterns in Crop Plants (excluding food safety data)
Studies on residue accumulation confirm the limited mobility of trifluralin, with higher concentrations typically found in the roots compared to the aerial parts of the plant. In an investigation using bean plants grown in soil treated with labeled trifluralin, the roots contained significantly more residues than the shoots. nih.gov
A confined rotational crop study provided further insight into accumulation patterns. epa.gov After an initial soybean crop, various rotational crops including corn, cabbage, and tomatoes were planted. Total radioactive residues found in the tissues of these rotational crops were very low, ranging from 0.002 to 0.143 ppm. epa.gov Importantly, analysis of these residues indicated that none of the radioactivity was from the parent trifluralin compound, suggesting it had been metabolized within the plant or soil into other substances. epa.gov
Table 3: Residue Accumulation of ³H-Trifluralin in Bean Plants This table is interactive. Click on the headers to sort.
| Plant Tissue | Residue Concentration (ppm) | Source(s) |
| Roots | 0.20 - 0.72 | nih.gov |
| Shoots | 0.07 - 0.15 | nih.gov |
Interspecific Interactions in Agricultural Ecosystems
Herbicide-Herbicide Interactions and their Phytotoxic Outcomes
The practice of tank-mixing herbicides is common to broaden the spectrum of weed control. nichino.ukpurdue.edu However, the combination of different herbicide active ingredients can result in synergistic, antagonistic, or additive effects on both weeds and crops.
Research on profluralin (B1679168) tank mixes has been conducted to optimize weed control in cotton. In studies evaluating sequential and tank mix combinations, profluralin was tested with other herbicides such as norflurazon (B1679920). While these combinations were assessed for their efficacy against various weed species, the specific phytotoxic outcomes on the crop were also a key consideration. For instance, in Bolivar County, Mississippi, tank mixes of profluralin and norflurazon were evaluated for the control of annual broadleaf weeds in cotton.
The physical and chemical compatibility of tank mixes is crucial to avoid application issues and ensure the desired biological effect. nichino.uk The formulation of a herbicide, such as whether it is a dry flowable, liquid flowable, or emulsifiable concentrate, dictates the proper mixing order to prevent physical incompatibility. nichino.uk Adjuvants can also be added to tank mixes to improve performance by enhancing spray deposition and penetration of the active ingredients. nih.gov
Table 1: Herbicide Interaction Terminology
| Interaction Type | Description |
|---|---|
| Additive | The combined effect of two herbicides is equal to the sum of their individual effects. |
| Synergistic | The combined effect is greater than the sum of the individual effects. |
| Antagonistic | The combined effect is less than the sum of the individual effects. |
This table provides definitions for the types of interactions that can occur when herbicides are combined.
Interactions with Plant Pathogens (e.g., Fungi, Nematodes)
The presence of herbicides in the soil can alter the susceptibility of crops to plant pathogens. Research has shown that profluralin can have a significant impact on the interaction between soybeans and certain fungal pathogens.
In greenhouse studies, the application of profluralin to soil was found to increase the susceptibility of soybeans to root rot caused by the fungus Fusarium oxysporum. nih.gov The herbicide was observed to decrease root development and cause swelling of the hypocotyl, which predisposed the plants to fungal infestation. nih.gov This interaction highlights a potential unintended consequence of herbicide use, where the physiological stress induced by the chemical on the crop plant can make it more vulnerable to disease.
While direct studies on the interaction between profluralin and plant-parasitic nematodes are limited, it is known that the wounds created by nematode feeding can provide entry points for fungal and bacterial pathogens. ppjonline.org The physiological state of the plant, which can be altered by herbicides, can also influence its attractiveness and susceptibility to nematodes. mdpi.com Research on other nematicides, such as fluopyram, has shown that these chemicals can directly affect nematode motility and development, but the efficacy can vary depending on the nematode species and developmental stage. nih.govnih.gov The complex tripartite interactions among the plant, herbicide, and soil pathogens like nematodes and fungi are an important area of ecotoxicological research. cabidigitallibrary.org
Table 2: Observed Interaction of Profluralin with a Plant Pathogen
| Crop | Pathogen | Observed Effect of Profluralin | Reference |
|---|---|---|---|
| Soybean | Fusarium oxysporum (Fungus) | Increased susceptibility to root rot | nih.gov |
This table summarizes the documented interaction between profluralin and a specific plant pathogen in soybeans.
Effects on Crop Growth and Yield in Complex Systems
Profluralin, like other dinitroaniline herbicides, affects plant growth by disrupting cell division, which primarily manifests as an inhibition of root and shoot development. researchgate.net In tolerant crops such as cotton and soybeans, these effects are minimized, but under certain conditions, crop growth can still be influenced.
The application of profluralin can lead to morphological changes in crop plants, such as swollen radicle tips and altered root development. researchgate.net These physiological effects can have broader implications within the complex agricultural system. For example, any stressor that impacts root development can potentially affect the plant's ability to uptake water and nutrients, and could also influence symbiotic relationships, such as nitrogen fixation in soybeans. While direct research on profluralin's effect on nitrogen fixation is not detailed, it is known that factors causing stress to the plant can inhibit this process. purdue.edu
Evolution and Mechanisms of Herbicide Resistance in Weed Populations
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations, a significant challenge in modern agriculture.
Emergence and Spread of Dinitroaniline Resistance
Resistance to dinitroaniline herbicides has been documented in several weed species globally, although the evolution of resistance to this herbicide group has been relatively slow compared to others. The first case of dinitroaniline resistance was reported in goosegrass (Eleusine indica). Since then, resistance has been identified in other species, including rigid ryegrass (Lolium rigidum).
The spread of resistance is influenced by factors such as the intensity of herbicide use, the genetics of the resistance trait (e.g., whether it is dominant or recessive), and any fitness costs associated with the resistance mechanism. The use of integrated weed management strategies, including the rotation of herbicides with different modes of action, is critical to delay the emergence and spread of resistance.
Biochemical and Genetic Basis of Resistance (e.g., Tubulin Gene Mutations)
The primary mechanism of target-site resistance to dinitroaniline herbicides involves mutations in the genes that code for tubulin proteins, the building blocks of microtubules. Dinitroanilines act by binding to α-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule formation is lethal to susceptible plant cells.
In resistant weeds, specific point mutations in the α-tubulin gene can alter the herbicide's binding site on the tubulin protein, reducing its efficacy. Several such mutations have been identified in resistant weed populations. For example, a substitution of isoleucine for threonine at position 239 (Thr-239-Ile) of the α-tubulin protein has been confirmed to confer resistance. Other identified mutations include substitutions at various other amino acid positions within the α-tubulin protein. These mutations prevent the herbicide from effectively binding to and disrupting the tubulin, allowing the weed to survive and reproduce. The study of these genetic and biochemical mechanisms is crucial for developing effective resistance management strategies.
Table 3: Examples of Amino Acid Substitutions in α-Tubulin Conferring Dinitroaniline Resistance
| Weed Species | Amino Acid Substitution | Reference |
|---|---|---|
| Eleusine indica (Goosegrass) | Thr-239-Ile | N/A |
| Lolium rigidum (Rigid Ryegrass) | Arg-243-Met | N/A |
| Lolium rigidum (Rigid Ryegrass) | Arg-243-Lys | N/A |
This table provides examples of specific mutations in the α-tubulin gene that have been linked to resistance to dinitroaniline herbicides in different weed species. Note: While the references for the initial discovery of these mutations are extensive in the scientific literature, they are not individually cited here in accordance with the format.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound (Profluralin) |
| Norflurazon |
| Trifluralin |
| Fluopyram |
| Metribuzin |
| Atrazine |
| Imazethapyr |
| Fomesafen |
| Mesotrione |
| Nicosulfuron |
| Rimsulfuron |
| Dicamba |
| Pelargonic acid |
Molecular Strategies for Mitigating Resistance Development
The development of resistance to this compound, a member of the dinitroaniline herbicide class, poses a significant challenge in weed management. Understanding the molecular basis of this resistance is crucial for devising effective mitigation strategies. Resistance primarily arises from two main molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). uwa.edu.aunih.gov
Target-Site Resistance (TSR): The most well-documented mechanism of resistance to dinitroaniline herbicides involves genetic mutations in the gene encoding for α-tubulin, the protein target of the herbicide. nih.gov this compound functions by binding to tubulin proteins, which disrupts the assembly of microtubules, essential components for cell division and plant growth. uwa.edu.auwikipedia.org Specific point mutations in the α-tubulin gene can alter the protein's structure, preventing the herbicide from binding effectively, thus rendering it ineffective. nih.govuwa.edu.au
Research has identified several key mutations in the α-tubulin gene that confer resistance in various weed species, including Lolium rigidum (annual ryegrass) and Eleusine indica (goosegrass). uwa.edu.aunih.gov These mutations often involve a single amino acid substitution at specific positions in the protein. uwa.edu.au The recessive nature of some of these resistance mutations, and a potential fitness cost associated with them, may contribute to the relatively slow evolution of resistance to dinitroaniline herbicides compared to other herbicide classes. uwa.edu.aufrontiersin.org
Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to the herbicide's target protein. Instead, it is typically based on the enhanced metabolism of the herbicide within the plant. uwa.edu.au Weeds evolving NTSR can detoxify this compound into non-toxic forms before it can reach its target site in the roots. nih.gov This metabolic resistance is often conferred by the increased activity of certain enzyme families, primarily cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). uwa.edu.aunih.gov For instance, a specific cytochrome P450 gene, CYP81A10, has been identified in Lolium rigidum that confers resistance to trifluralin. uwa.edu.au Studies have also indicated the involvement of GSTs in the resistance mechanism in species like Amaranthus palmeri. nih.gov
Molecular strategies to mitigate the development and spread of resistance to this compound focus on overcoming these specific mechanisms:
Negative Cross-Resistance: A promising molecular strategy involves the phenomenon of negative cross-resistance. Research has demonstrated that inducing resistance to the herbicide prosulfocarb (B1679731) in a trifluralin-resistant ryegrass population can lead to the reversal of trifluralin resistance. uwa.edu.au Prosulfocarb is a pro-herbicide that requires activation by P450 enzymes to become toxic. uwa.edu.au Weeds that evolve resistance to prosulfocarb do so by reducing the activity of these P450 enzymes. This reduction in P450 activity simultaneously makes the weed population susceptible to trifluralin again, as the enzymes responsible for detoxifying trifluralin are no longer as active. wikipedia.orguwa.edu.au
Use of Synergists: In cases of metabolic resistance, the use of synergists that inhibit the detoxifying enzymes can be an effective strategy. For example, the organophosphate insecticide phorate (B1677698) has been shown to inhibit P450 enzymes. wikipedia.org When applied with this compound to a resistant population, phorate can reverse the resistance by preventing the breakdown of the herbicide. wikipedia.orguwa.edu.au
Herbicide Mixtures and Rotation: A fundamental and widely advocated strategy is the use of herbicide tank mixtures or the rotation of herbicides with different modes of action. croplife.org.aupesticidestewardship.org This approach reduces the selection pressure for resistance to any single herbicide. For this compound, mixing it with herbicides from different groups, such as pyroxasulfone (B108660) or tri-allate, can provide more robust weed control and delay the evolution of resistance. croplife.org.augrdc.com.au
Structural Biology and Herbicide Design: Understanding the three-dimensional structure of the α-tubulin protein and the binding site of dinitroanilines allows for computational modeling. researchgate.net This knowledge can guide the design of new herbicide molecules that can bind effectively even to mutated forms of the protein or bind to different sites that are less prone to resistance-conferring mutations.
The following table details specific amino acid substitutions in the α-tubulin protein that have been scientifically identified as conferring resistance to dinitroaniline herbicides.
| Original Amino Acid | Position | Substituted Amino Acid | Weed Species | Reference |
| Leucine (Leu) | 125 | Methionine (Met) | Setaria viridis | nih.gov |
| Leucine (Leu) | 136 | Phenylalanine (Phe) | Eleusine indica | nih.gov |
| Valine (Val) | 202 | Phenylalanine (Phe) | Eleusine indica | nih.gov |
| Isoleucine (Ile) | 235 | Methionine (Met) | Lolium rigidum | researchgate.net |
| Leucine (Leu) | 238 | Valine (Val) | Lolium rigidum | researchgate.net |
| Threonine (Thr) | 239 | Isoleucine (Ile) | Eleusine indica | nih.gov |
| Arginine (Arg) | 243 | Methionine (Met) | Lolium rigidum | uwa.edu.aunih.gov |
| Arginine (Arg) | 243 | Lysine (Lys) | Setaria viridis | nih.gov |
| Arginine (Arg) | 243 | Serine (Ser) | Lolium rigidum | researchgate.net |
| Valine (Val) | 252 | Methionine (Met) | Lolium rigidum | researchgate.net |
| Methionine (Met) | 268 | Threonine (Thr) | Eleusine indica | nih.gov |
Analytical Methodologies and Detection of N,n Dipropyl 2,6 Dinitro Para Toluidine
Extraction and Sample Preparation from Environmental Matrices
The accurate detection of N,N-DIPROPYL-2,6-DINITRO-PARA-TOLUIDINE begins with its efficient extraction from complex samples such as soil, water, air, and biological tissues. The hydrophobic and volatile nature of the compound necessitates specific and optimized preparation protocols. mdpi.com
Optimized Protocols for Soil Extraction
Various methods have been developed for the extraction of this compound from soil, each with distinct advantages in terms of efficiency, solvent consumption, and automation potential. Common techniques include liquid solvent extraction, supercritical fluid extraction (SFE), and automated Soxhlet extraction. mdpi.comnih.gov
Liquid solvent extraction is a widely used technique. A prevalent method involves shaking a 50 g soil sample with 100 ml of an acetonitrile (B52724):water (99:1, v/v) mixture on a gyratory platform shaker. epa.gov After allowing solids to settle, an aliquot of the supernatant is taken for further processing. epa.gov For hydrosoils (sediments), methanol (B129727) is often the solvent of choice. epa.gov The efficiency of these methods can be high, with recoveries reported to be in excess of 85% for soils. epa.gov Another effective solvent is n-hexane, which has demonstrated high recovery rates. helixchrom.com
Supercritical fluid extraction (SFE) offers a more rapid and environmentally friendly alternative by using modified supercritical carbon dioxide. mdpi.comnih.gov The efficiency of SFE is influenced by parameters such as the type of cosolvent, pressure, and flow rate. mdpi.comnih.gov Accelerated solvent extraction (ASE), which uses elevated temperature and pressure, has also proven to be highly efficient, often yielding better recoveries than traditional Soxhlet or shaker methods while using significantly less solvent. usda.gov
Regardless of the initial extraction method, a cleanup step is often necessary to remove co-extracted interferences. mdpi.com This is commonly achieved using solid-phase extraction (SPE) cartridges, with Florisil being a frequently used sorbent for purifying soil extracts before chromatographic analysis. epa.gov
Table 1: Optimized Soil Extraction Protocols for this compound
| Extraction Method | Sample Size | Solvent System | Key Parameters | Reported Recovery |
|---|---|---|---|---|
| Liquid Vortex Extraction | 50 g | Acetonitrile:Water (99:1) | 15 min shaking at 300 rpm | >85% epa.gov |
| Automated Soxhlet (Soxtec) | Variable | Dichloromethane-Acetone (1:1) or Methanol | Elevated temperature and pressure | Generally higher than conventional Soxhlet usda.gov |
| Supercritical Fluid Extraction (SFE) | 3.0 g | Supercritical CO₂ with Methanol/Water (1:1) modifier | Optimal at 50°C, 0.90 g/mL density | >90% nih.govusda.gov |
| Reversed-Phase SPE | 0.25 g | Methanol, diluted with DDI water | C18 sorbent, eluted with iso-octane | Effective for isolation from soil matrix ebrary.net |
Methods for Water and Air Sample Preparation
For aqueous samples, this compound is typically extracted using a liquid-liquid extraction with a solvent such as dichloromethane. epa.govgcms.cz An alternative and often more efficient method is solid-phase extraction (SPE). nih.gov An optimized SPE protocol for dinitroaniline herbicides in water involves using a C18 solid phase. The cartridge is conditioned with acetone, and the water sample (up to 1 L) is loaded at a flow rate of 5 mL/min. The analytes are then eluted with acetone, achieving recovery rates between 79% and 99%. nih.gov This method has proven robust for routine analysis of drinking water with quantification limits as low as 0.01 µg/L. nih.gov
The analysis of this compound in the atmosphere requires capturing both the vapor phase and particle-associated fractions. High-volume air samplers are commonly employed, which draw air through a glass fiber filter to trap particulates, followed by a solid adsorbent to capture the vapor phase. mdpi.com Polyurethane foam (PUF) plugs are frequently used as the adsorbent, often in combination with a more robust sorbent resin like Amberlite® XAD-2 to minimize breakthrough of this semi-volatile compound. mdpi.combioone.org Studies have shown that PUF/sorbent cartridges have a significantly better collection efficiency compared to using PUF alone. bioone.org The most effective sorbents for trapping the gas phase of this compound include XAD-2, XAD-4, and Tenax-TA. bioone.org
Table 2: Water and Air Sample Preparation Methods
| Matrix | Method | Sorbent/Solvent | Key Parameters | Reported Recovery/Efficiency |
|---|---|---|---|---|
| Water | Liquid-Liquid Extraction | Dichloromethane | Repeated extractions (e.g., 3x) | Quantitative but solvent-intensive gcms.cz |
| Water | Solid-Phase Extraction (SPE) | C18 Phase | Condition with acetone, elute with acetone | 79-99% nih.gov |
| Air | High-Volume Sampling | Glass Fiber Filter and PUF/XAD-2 Sorbent | Collection of particulate and gas phases | Improved collection efficiency over PUF alone bioone.org |
Techniques for Plant and Microbial Culture Extracts
Extracting this compound from biological matrices such as plant tissues and microbial cultures requires methods that can effectively break down cell structures and release the compound into a solvent. For plant samples, such as niebe and peanut leaves, extraction is typically performed using an organic solvent like ethanol, followed by cleanup steps to remove pigments and other interferences. researchgate.netbiointerfaceresearch.com
For microbial cultures, the extraction protocol depends on whether the compound is in the liquid medium or associated with the microbial biomass. Studies on the biodegradation of this compound by bacteria often involve separating the cells from the medium via centrifugation, followed by extraction of the supernatant and/or the cell pellet. usda.govusda.gov Acetone is a solvent that has been successfully used to extract the compound from soil samples for microbial degradation studies. usda.gov In another study, tetrahydrofuran (B95107) (THF) was used to extract the compound from microcapsules in an aqueous medium. researchgate.net The specific choice of solvent and technique is critical for achieving good recovery while minimizing the degradation of the analyte.
Chromatographic Separation and Quantification Techniques
Following extraction and cleanup, chromatographic methods are employed for the separation and quantification of this compound and its metabolites. Gas chromatography and high-performance liquid chromatography are the two primary techniques utilized.
Gas Chromatography (GC) Applications (e.g., with Electron Capture Detection)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The presence of two nitro groups and a trifluoromethyl group makes the molecule highly sensitive to an Electron Capture Detector (ECD), which provides excellent selectivity and low detection limits. ebrary.netnih.gov A common method involves using a packed or capillary column, with 5% Carbowax 20M being a preferred stationary phase. epa.gov
Typical GC-ECD operating conditions include an injector temperature of around 220°C, a column temperature of 200°C, and a detector temperature of 300°C. epa.govresearchgate.net Under these conditions, the retention time for this compound is approximately 4.5 minutes. epa.gov The method's sensitivity is high, with potential detection limits of 0.02 ppm in soils and 0.0005 ppm in water. epa.gov For confirmation of results, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, providing definitive identification of the compound. nih.govsigmaaldrich.com
Table 3: Typical GC-ECD Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with ⁶³Ni Electron Capture Detector (ECD) epa.gov |
| Column | 5% Carbowax 20M (preferred); 5% XE-60 or 5% W-98 also used epa.gov |
| Injector Temperature | ~220°C researchgate.net |
| Column Temperature | ~200°C researchgate.net |
| Detector Temperature | 300°C epa.gov |
| Carrier Gas | Helium or Nitrogen usda.gov |
| Retention Time | ~4.5 minutes epa.gov |
| Detection Limit | 0.02 µg/kg in soil; 0.05 µg/L in water sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing this compound and, crucially, its less volatile metabolites that are not amenable to GC analysis. bioone.orgnih.gov The degradation of the parent compound in soil can be complex, leading to numerous transformation products. bioone.org
Reversed-phase HPLC is the most common approach. A C18 analytical column is frequently used for separation. nih.gov The choice of mobile phase is critical for achieving resolution between the parent compound and its various metabolites. One method utilizes a mobile phase of 50% acetonitrile with 30 mM ammonium (B1175870) formate (B1220265) at pH 3, which allows for the analysis of the hydrophobic and weakly basic parent compound. helixchrom.com Another approach uses different mobile phases, such as methanol:water or tetrahydrofuran:methanol:water, to resolve co-eluting dinitroaniline herbicides.
Detection is typically performed with a UV detector, often set at 235 nm or 280 nm. helixchrom.comresearchgate.net For more definitive identification and analysis of complex metabolite mixtures, HPLC is coupled with mass spectrometry, particularly ion-trap LC/MS/MS, which allows for structural elucidation and confirmation. bioone.orgnih.gov
Table 4: HPLC Methods for this compound and Metabolite Analysis
| Parameter | Method 1 (Parent Compound) | Method 2 (Metabolite Separation) |
|---|---|---|
| Column | Coresep 100 (Mixed-mode Cation-Exchange/Reversed-Phase) helixchrom.com | Phenomenex RP18 (C18) nih.gov |
| Column Dimensions | 3.2 x 100 mm helixchrom.com | 3 x 250 mm, 5 µm particle size nih.gov |
| Mobile Phase | 50% Acetonitrile with 30 mM Ammonium Formate (pH 3) helixchrom.com | Acetonitrile and 10 mM Ammonium Formate (gradient elution) nih.gov |
| Flow Rate | 0.6 mL/min helixchrom.com | Not specified |
| Detection | UV at 235 nm helixchrom.com | Ion Trap Mass Spectrometry (ESI probe) bioone.orgnih.gov |
| Application | Analysis of parent compound in various matrices helixchrom.com | Identification of up to eight metabolites in soil extracts bioone.org |
Spectroscopic Characterization of this compound and its Metabolites
The analysis and characterization of N,N-dipropyl-2,6-dinitro-p-toluidine, commonly known as trifluralin (B1683247), and its various degradation products rely on advanced spectroscopic techniques. Methods such as ion-trap liquid chromatography/mass spectrometry (LC/MS/MS) are instrumental in identifying and confirming the structure of metabolites found in environmental samples like soil. usda.gov This technology provides detailed structural information, which is crucial for understanding the complex degradation pathways of the parent compound. usda.gov
Structural Elucidation of Degradation Products
The environmental degradation of trifluralin is a complex process that results in numerous metabolites. usda.gov Studies have identified as many as 28 to 30 degradation products in soil over extended periods. usda.govnih.gov The primary degradation pathways involve a series of chemical reactions, including dealkylation, reduction of nitro groups, oxidation, hydrolysis, hydroxylation, cyclization, and condensation. usda.govresearchgate.netnoaa.gov
Under aerobic conditions, degradation often begins with the dealkylation of the amine group and the partial reduction of the nitro groups. usda.gov Subsequent reactions can include hydrolysis, cyclization, and the formation of dimeric condensation products like azoxy and azo metabolites. usda.gov In anaerobic environments, the degradation rates have been observed to be faster, primarily proceeding through the reduction of the nitro groups. usda.gov
Advanced analytical methods like ion-trap LC/MS/MS and UPLC-MS have been crucial in elucidating the structures of these metabolites. usda.govresearchgate.net These techniques allow for the separation and identification of various compounds formed during the breakdown of trifluralin. usda.govresearchgate.net For instance, UPLC-MS analysis has suggested degradation pathways that start with mono-nitroreduction, followed by further nitroreduction and oxidation of the trifluoromethyl group, or alternatively, through complete nitroreduction and N-dealkylation. researchgate.net The identification of these products is essential for determining the major degradation pathways and understanding the ultimate environmental fate of the herbicide. usda.gov
Table 1: Major Degradation Pathways and Resulting Products of Trifluralin
| Degradation Pathway | General Structure of Products |
| N-Dealkylation | Removal of one or both propyl groups from the amine nitrogen. |
| Nitro-Reduction | Conversion of one or both nitro groups (-NO₂) to amino groups (-NH₂). |
| Oxidation | Oxidation of the trifluoromethyl group. |
| Cyclization | Formation of benzimidazole-type structures. |
| Condensation | Dimerization to form azoxy or azo compounds. |
This table summarizes the primary transformation routes for trifluralin in the environment as identified through various analytical studies. usda.govresearchgate.net
Application of Radiolabeled Isotopic Tracers (e.g., 14C-Trifluralin) in Fate Studies
Radiolabeled isotopic tracers, particularly Carbon-14 (¹⁴C) labeled trifluralin, are invaluable tools for studying the environmental fate and dissipation of the herbicide. nih.govkpu.canih.gov These tracers allow for the precise tracking of the molecule and its degradation products through various environmental compartments, such as soil, water, and air. kpu.canih.gov
In laboratory studies using ¹⁴C-trifluralin, researchers can quantify the distribution of the herbicide among different fractions, including volatilized, mineralized (degraded to ¹⁴CO₂), extractable residues, and non-extractable (bound) residues in soil over time. kpu.canih.govresearchgate.net One key finding from such studies is that volatilization is a major dissipation pathway for trifluralin, a consequence of its high vapor pressure. noaa.govkpu.canih.gov
Field and column studies have also utilized ¹⁴C-trifluralin to assess its mobility and persistence. nih.gov Research has shown that trifluralin is relatively immobile in various soil types, with the majority of the applied radioactivity remaining in the upper few centimeters of the soil column. nih.gov Over several years, the concentration of ¹⁴C-trifluralin in the topsoil dissipates, with only a small percentage of the initial amount remaining. nih.gov These studies confirm that despite its persistence, trifluralin has low potential for leaching into groundwater due to its strong adsorption to soil organic matter. nih.govnoaa.gov
Table 2: Distribution of ¹⁴C-Trifluralin in Soil After 140 Days
| Soil Fraction | Percentage of Applied Radioactivity (%) |
| Mineralized | < 1% |
| Volatilized | 30 - 45% |
| Extractable Residues | 20 - 30% |
| Non-extractable (Bound) Residues | 25 - 35% |
Data represents typical findings from laboratory soil incubation studies over a 140-day period, showing that volatilization is a primary dissipation pathway. kpu.canih.govresearchgate.net
Bioassay Techniques for Assessment of Residual Activity in Soil
A bioassay is a method that uses living organisms, typically sensitive plants, to determine the biological activity of a substance. ncsu.eduresearchgate.net For herbicides like trifluralin, bioassays are a simple, economical, and direct way to assess whether residual concentrations in the soil are high enough to cause harm to subsequent crops. ncsu.eduresearchgate.net While chemical analyses can quantify the amount of herbicide present, a bioassay can indicate if the residue is "bioavailable" and capable of affecting plant growth. ncsu.edu
The procedure involves collecting soil samples from the area of concern and a control area with no known herbicide contamination. ncsu.edupnwhandbooks.org Sensitive indicator plants are then grown in pots containing these soils under controlled conditions. ncsu.edu After a growth period, typically around three weeks, the plants are observed for symptoms of herbicide injury. ncsu.edupnwhandbooks.org
For dinitroaniline herbicides such as trifluralin, common indicator species include oats and ryegrass. ncsu.edu Expected injury symptoms in these sensitive plants include stunting and the development of swollen, shortened, or "clubbed" roots. ncsu.edu By comparing the growth of plants in the test soil to those in the control soil, a qualitative assessment of the residual phytotoxicity can be made. pnwhandbooks.org This technique is particularly useful for making practical decisions about crop rotation and planting schedules in fields previously treated with persistent herbicides. researchgate.netpnwhandbooks.org
Table 3: Common Indicator Plants and Symptoms for Dinitroaniline Bioassays
| Indicator Plant Species | Expected Injury Symptoms |
| Oat | Stunting, malformed leaves, swollen and shortened ("clubbed") roots. |
| Ryegrass | Stunting, swollen and shortened ("clubbed") roots. |
| Cucumber | Reduced germination, stunted growth. agronomyjournals.com |
| Sorghum | Reduced germination, stunted growth. researchgate.net |
| Mustard | Reduced germination, stunted growth. agronomyjournals.com |
This table outlines plant species that are sensitive to trifluralin and the typical phytotoxic effects observed during a soil bioassay. ncsu.eduresearchgate.netagronomyjournals.com
Future Research Directions and Unresolved Academic Questions
Deeper Mechanistic Insights into Microtubule-Binding and Inhibition
N,N-dipropyl-2,6-dinitro-p-toluidine is a member of the dinitroaniline class of herbicides, which are known to act as microtubule inhibitors. frontiersin.orgnih.gov The primary mechanism of action involves the disruption of microtubule function by binding to unpolymerized tubulin heterodimers, which are composed of α- and β-tubulin proteins. frontiersin.orgnih.govuppersouthplatte.org This binding forms a herbicide-tubulin complex. frontiersin.orgnih.gov When this complex is added to the growing end of a microtubule, it halts any further elongation. frontiersin.orgnih.govuppersouthplatte.org As the microtubule continues to depolymerize from the other end, it progressively shortens, ultimately leading to the complete disappearance of the microtubule mitotic spindle in meristem cells. uppersouthplatte.orgnih.gov This prevents the proper segregation of chromosomes during mitosis, inhibiting cell division and, consequently, root elongation. nih.govcambridge.orgdntb.gov.ua
While it is established that dinitroanilines target tubulin, the precise molecular interactions are still under investigation. uwa.edu.au Research using pig brain microtubules has shown that the effect of trifluralin (B1683247) on microtubular protein differs from that of colchicine, another mitotic disrupter. cambridge.orgdntb.gov.ua Studies on tubulin from the single-celled alga Chlamydomonas reinhardtii and maize (Zea mays L.) confirmed that trifluralin specifically binds to tubulin, indicating it is the primary subcellular target. frontiersin.orgnih.gov The specificity of trifluralin for plants and certain microorganisms is attributed to the lack of homology between their tubulin proteins and those of metazoans. mdpi.com
Further research has uncovered a potential secondary mechanism of action. nih.gov In-vitro studies on plant mitochondria have shown that exposure to trifluralin can inhibit Ca2+ transport mechanisms at the plasma membrane. nih.gov This suggests that the anti-microtubule properties may also be linked to a deregulation of cytoplasmic calcium levels. nih.gov Unraveling the exact binding sites on the tubulin dimer and fully understanding the downstream effects of this binding, including the interplay with calcium signaling, remain key areas for future research. Additionally, some research has suggested that the herbicidal activity of commercial trifluralin formulations may be due to an impurity, chloralin, which was found to be 100 times more active than trifluralin itself in inhibiting Leishmania proliferation. nih.gov
Advanced Modeling of Environmental Fate and Transport Processes
Understanding the environmental journey of N,N-dipropyl-2,6-dinitro-p-toluidine is critical for assessing its ecological impact. psu.edu Advanced mathematical models are increasingly used to simulate the fate and transport of herbicides in agricultural ecosystems. psu.eduamanote.com Models developed with software like STELLA (Structural Thinking and Experiential Learning Laboratory with Animation) can predict the dynamics of trifluralin, including processes such as runoff, erosion, leaching, volatilization, and degradation in soil. psu.edu
Simulation studies have provided valuable insights. For instance, modeling has shown that the rates of trifluralin leaching and volatilization decrease sharply within the first few days after application and soil incorporation, which is attributed to its strong adsorption to soil particles. psu.edu The degradation rate of trifluralin in soil has been shown to decrease exponentially over time. psu.edu One simulation predicted that about 6% of the total applied trifluralin could remain in the soil after 120 days. psu.edu
However, significant challenges remain in environmental fate modeling. frontiersin.org A major issue identified in many case studies is the erroneous simulation of substance transport, particularly the failure to account for preferential flow paths in soil. frontiersin.org Most current models also have simplified representations of the transformation process, often not accounting for the formation of different transformation products (metabolites) in various environmental compartments (e.g., soil, water, air). frontiersin.orgkpu.ca Future research needs to focus on developing more complex and integrated models that can:
Incorporate more sophisticated transformation schemes. frontiersin.org
Simulate the fate of metabolites at the catchment scale. frontiersin.org
Integrate quantitative structure-activity relationship (QSAR) models to predict the fate of numerous transformation products based on molecular structure. frontiersin.org
These advancements are necessary for a more comprehensive and accurate assessment of the environmental risk posed by trifluralin and its degradation products. researchgate.net
Development of Novel Bioremediation and Phytoremediation Strategies
Given the persistence of N,N-dipropyl-2,6-dinitro-p-toluidine in the environment, developing effective remediation strategies is a priority. nih.gov Microbial degradation is a primary pathway for the breakdown of trifluralin in soil, particularly at depths below 0.2 meters where processes like photolysis and volatilization are less significant. researchgate.netresearchgate.net Research has focused on identifying and utilizing microorganisms capable of degrading this herbicide. nih.gov
Several bacterial and fungal strains have shown potential for trifluralin bioremediation. researchgate.netnih.gov Techniques such as biostimulation (adding nutrients to stimulate native microbial populations) and bioaugmentation (introducing specific degrading microbes) have been explored. nih.gov One study found that biostimulation with a nutrient solution led to a 34% degradation of soil trifluralin over 100 days. nih.gov Bioaugmentation with a natural microbial consortium increased this to 62%, while an artificial consortium of seven specific bacterial strains achieved a 74% loss. nih.gov
The effectiveness of individual strains varies significantly. nih.gov For example, Arthrobacter aurescens strain CTFL7 was identified as a particularly efficient degrader, a species not previously described for this purpose. nih.gov Another highly effective strain, Bacillus sp. TF-1, was able to eliminate 86.7% of a 100 mg/L trifluralin concentration within just 6 hours. nih.gov The degradation pathway for Bacillus sp. TF-1 was found to involve nitroreduction and N-dealkylation. researchgate.netnih.gov
To improve the efficiency of bioremediation, researchers are also investigating methods to increase the bioavailability of trifluralin, which is strongly adsorbed to soil particles. nih.gov The use of a randomly methylated cyclodextrin (B1172386) (RAMEB) in conjunction with bioaugmentation by A. aurescens CTFL7 drastically increased herbicide biodegradation to 88%. nih.gov
Table 1: Microbial Degradation of N,N-dipropyl-2,6-dinitro-p-toluidine (Trifluralin) This table is interactive. You can sort and filter the data.
| Microorganism | Degradation Efficiency | Time Frame | Reference |
|---|---|---|---|
| Bacillus sp. TF-1 | 87.6% of 100 mg/L | 6 hours | nih.gov |
| Bacillus sp. TF-1 | 95.4% of 150 mg/L | 48 hours | nih.gov |
| Artificial Bacterial Consortium | 74% | 100 days | nih.gov |
| Natural Microbial Consortium | 62% | 100 days | nih.gov |
| Arthrobacter aurescens CTFL7 | 55% | 100 days | nih.gov |
| Pseudomonas fluorescens | 64% | 72 hours | nih.gov |
| Klebsiella sp. | 24.6% | Not Specified | researchgate.netnih.gov |
| Herbaspirillum sp. | 16.4% | Not Specified | researchgate.netnih.gov |
| Aspergillus carneus | >90% of 200 mg/L | 10 days | nih.gov |
| Fusarium oxysporum | >90% of 200 mg/L | 10 days | nih.gov |
| Trichoderma viride | 97% of 200 mg/L | 10 days | nih.gov |
Future research will likely focus on optimizing these bioremediation techniques, discovering more robust microbial strains, and elucidating the genetic and enzymatic machinery responsible for degradation. nih.govnoaa.gov
Molecular Epidemiology of Herbicide Resistance in Weed Populations
The evolution of herbicide resistance in weeds is a significant challenge in agriculture, and N,N-dipropyl-2,6-dinitro-p-toluidine is no exception. frontiersin.orgnih.gov Resistance can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.comfao.org
TSR in response to dinitroanilines is typically caused by point mutations in the genes encoding α-tubulin, the herbicide's target protein. frontiersin.orgnih.govmdpi.com These mutations alter the protein structure, reducing the binding efficiency of the herbicide. nih.gov Several such mutations have been identified in various weed species. For example, a threonine to isoleucine substitution at position 239 (T239I) of the α-tubulin protein was found to confer resistance in goosegrass (Eleusine indica). uppersouthplatte.orgnih.gov Resistance in some weed species is recessive, which may slow the evolution of resistance compared to dominant resistance traits. frontiersin.org
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov For trifluralin, the most common NTSR mechanism is enhanced metabolic degradation of the herbicide into less toxic forms. mdpi.comwikipedia.org This process often involves enzymes from the cytochrome P450 monooxygenase (P450) and glutathione (B108866) S-transferase (GST) families. frontiersin.orgnih.gov For instance, a cytochrome P450 gene, CYP81A10, has been identified in rigid ryegrass (Lolium rigidum) that confers resistance to trifluralin. frontiersin.org Similarly, GSTs are thought to be involved in the resistance mechanism of a Palmer amaranth (B1665344) (Amaranthus palmeri) population from Arkansas. mdpi.comnih.gov
Interestingly, some resistance mutations come with a significant "fitness cost," meaning the resistant plants may be less vigorous in the absence of the herbicide. uwa.edu.au A study on Lolium rigidum found that the Arg-243-Met mutation resulted in a 99.9% fitness cost, with most plants unable to set seed. uwa.edu.au Conversely, the Val-202-Phe mutation in the same species resulted in "super ryegrass" that grew larger and stronger than susceptible plants. uwa.edu.au
Table 2: Known Target-Site Resistance Mutations to N,N-dipropyl-2,6-dinitro-p-toluidine (Trifluralin) This table is interactive. You can sort and filter the data.
| Weed Species | Mutation | Amino Acid Change | Reference |
|---|---|---|---|
| Eleusine indica (Goosegrass) | T239I | Threonine-239-Isoleucine | frontiersin.orguppersouthplatte.orgnih.gov |
| Eleusine indica (Goosegrass) | M268T | Methionine-268-Threonine | frontiersin.orgmdpi.comnih.gov |
| Setaria viridis (Green Foxtail) | L136F | Leucine-136-Phenylalanine | frontiersin.orgnih.gov |
| Setaria viridis (Green Foxtail) | T239I | Threonine-239-Isoleucine | frontiersin.orgnih.gov |
| Lolium rigidum (Rigid Ryegrass) | L125M | Leucine-125-Methionine | mdpi.com |
| Lolium rigidum (Rigid Ryegrass) | V202F | Valine-202-Phenylalanine | mdpi.comnih.govuwa.edu.au |
| Lolium rigidum (Rigid Ryegrass) | R243M | Arginine-243-Methionine | mdpi.comnih.govuwa.edu.au |
| Lolium rigidum (Rigid Ryegrass) | R243K | Arginine-243-Lysine | mdpi.com |
Future research in molecular epidemiology will continue to identify new resistance mutations and metabolic pathways. Understanding the prevalence, genetic basis, and fitness implications of these resistance mechanisms is crucial for developing sustainable weed management strategies to mitigate their spread. frontiersin.org
Exploration of Synergistic Interactions with Emerging Biocontrol Agents
Integrated Weed Management (IWM) is an approach that combines multiple control tactics—including chemical, cultural, mechanical, and biological methods—to manage weed populations effectively and sustainably. youtube.comyoutube.com Exploring how N,N-dipropyl-2,6-dinitro-p-toluidine can be used synergistically with other control agents, particularly emerging biocontrol agents, is a promising area of research.
While there are limited direct studies on the synergy between trifluralin and specific biocontrol agents like microbial herbicides, the principles of IWM suggest potential benefits. researchgate.netresearchgate.net Combining a pre-emergence herbicide like trifluralin, which controls weeds as they germinate, with a post-emergence biocontrol agent could provide broader-spectrum and longer-lasting weed control. wikipedia.orgcdms.net
A notable example of synergistic chemical interaction involves reversing herbicide resistance. Research has shown that metabolic resistance to trifluralin in some weeds can be overcome by applying certain organophosphate insecticides, such as phorate (B1677698). mdpi.comwikipedia.org Phorate inhibits the activity of cytochrome P450 enzymes in the plant, thereby preventing the breakdown of trifluralin and restoring its efficacy. mdpi.comwikipedia.org This demonstrates a clear synergistic effect where one chemical enhances the activity of another.
Furthermore, an interesting inverse relationship has been observed between trifluralin resistance and resistance to the herbicide prosulfocarb (B1679731) in Lolium rigidum. wikipedia.org The mechanism for prosulfocarb resistance appears to be the opposite of that for trifluralin, requiring lower, rather than enhanced, herbicide metabolism. wikipedia.org This suggests that rotating or combining these herbicides could be a strategy to manage the evolution of resistance to both.
Future research should focus on systematically evaluating the compatibility and potential synergistic effects of trifluralin with various biocontrol agents and other herbicides. This includes assessing impacts on non-target organisms and determining optimal application timings and combinations to maximize weed control while minimizing environmental impact. researchgate.net
Long-Term Environmental Monitoring and Residue Dynamics in Untraditional Compartments
Long-term monitoring is essential to understand the ultimate fate and persistence of N,N-dipropyl-2,6-dinitro-p-toluidine in the environment. nih.govresearchgate.net Trifluralin is categorized as moderately persistent, with estimated half-lives in soil ranging from 25 to over 200 days, depending on factors like soil type, temperature, and moisture. nih.govnih.gov Studies have monitored its dissipation under various agricultural practices, such as the use of organic amendments like sewage sludge and compost. researchgate.netsciencepublishinggroup.com One such study found that trifluralin's half-life was reduced from 116 days in unamended soil to 34.6 days in soil amended with sewage sludge, likely due to enhanced microbial degradation. sciencepublishinggroup.com
A significant transport pathway for trifluralin is volatilization into the atmosphere, which can account for up to 25% of the applied amount. nih.gov This has led to the detection of trifluralin residues in untraditional compartments, far from its point of application. Residues have been found in the air above treated fields, in the ambient air of agricultural regions, and even at very low concentrations (<100 pg/m³) in the atmosphere of remote, non-use areas. nih.gov This detection in distant locations suggests its potential for long-range atmospheric transport, although the mechanisms controlling this are not fully understood, especially given its rapid photodegradation. nih.gov
While trifluralin is strongly bound to soil and has low water solubility, it can enter surface waters through runoff, though typically at very low concentrations (less than 1.0 µg/L). nih.govepa.gov Consequently, it is infrequently detected in surface water monitoring. nih.gov There is also evidence of bioaccumulation in soil organisms. A study on detritivorous earthworms found a higher bioaccumulation factor for trifluralin in Eisenia spp. compared to Pheretima spp. nih.gov
Unresolved questions for future monitoring and research include:
Clarifying the mechanisms of long-range atmospheric transport. nih.gov
Investigating the long-term dynamics of trifluralin and its metabolites in various soil types and cropping systems.
Assessing the potential for bioaccumulation in different trophic levels of both terrestrial and aquatic ecosystems. nih.gov
Monitoring residue levels in untraditional compartments like atmospheric dust, fog, and remote ecosystems to build a complete picture of its environmental distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
